Ethyl 5-(2-naphthyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2-naphthyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, attached to a valerate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate typically involves the esterification of 5-(2-naphthyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-naphthyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 5-(2-naphthyl)-5-hydroxyvalerate.
Substitution: 5-(2-naphthyl)-5-oxovaleric acid.
Scientific Research Applications
Ethyl 5-(2-naphthyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-naphthyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the ester group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(1-naphthyl)-5-oxovalerate: Similar structure but with the naphthalene ring attached at the 1-position.
Methyl 5-(2-naphthyl)-5-oxovalerate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(2-phenyl)-5-oxovalerate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to the specific positioning of the naphthalene ring, which can influence its reactivity and interaction with biological targets. The presence of the naphthalene ring also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-(2-naphthyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18O3
- Molecular Weight : 270.32 g/mol
- Density : 1.121 g/cm³
- Boiling Point : 430.5°C at 760 mmHg
- CAS Number : 109089-73-8
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound can function as either an inhibitor or an activator of various biochemical pathways, depending on the target proteins involved. The presence of the naphthyl group enhances its binding affinity, which may contribute to its observed biological activities.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, making it a subject of interest for further research in cancer therapeutics.
Research Findings and Case Studies
Properties
IUPAC Name |
ethyl 5-naphthalen-2-yl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOKJNORNTYAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645605 |
Source
|
Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109089-73-8 |
Source
|
Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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